molecular formula C7H9N3O3S B13867281 n-(5-Sulfamoylpyridin-2-yl)acetamide CAS No. 10298-22-3

n-(5-Sulfamoylpyridin-2-yl)acetamide

Cat. No.: B13867281
CAS No.: 10298-22-3
M. Wt: 215.23 g/mol
InChI Key: FFKAWVXWZJSAFB-UHFFFAOYSA-N
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Description

N-(5-Sulfamoylpyridin-2-yl)acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Properties

CAS No.

10298-22-3

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

N-(5-sulfamoylpyridin-2-yl)acetamide

InChI

InChI=1S/C7H9N3O3S/c1-5(11)10-7-3-2-6(4-9-7)14(8,12)13/h2-4H,1H3,(H2,8,12,13)(H,9,10,11)

InChI Key

FFKAWVXWZJSAFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Sulfamoylpyridin-2-yl)acetamide can be achieved through several methods. One common synthetic route involves the reaction of 2-chloro-N-arylacetamides with sulfonamide derivatives in ethanol under refluxing conditions . This method yields the target compound in good to excellent yields (57-97%). Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

N-(5-Sulfamoylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-Sulfamoylpyridin-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Sulfamoylpyridin-2-yl)acetamide involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and, consequently, DNA. By inhibiting DHFR, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets and pathways, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

N-(5-Sulfamoylpyridin-2-yl)acetamide can be compared to other sulfonamide derivatives, such as acetazolamide and sulfamethoxazole. While all these compounds share the sulfonamide group, this compound is unique due to its specific pyridine and acetamide moieties.

Similar compounds include:

Biological Activity

N-(5-Sulfamoylpyridin-2-yl)acetamide, a sulfonamide derivative, has gained attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by a pyridine ring substituted with a sulfamoyl group, which is known for its role in various therapeutic applications, particularly in antimicrobial and anticancer treatments.

  • Molecular Formula : C8H10N2O3S
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By disrupting folate metabolism, this compound exhibits antimicrobial properties against a range of pathogenic bacteria.

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound. The compound has shown promising results against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli32
Staphylococcus aureus16
Streptococcus pneumoniae64

These results indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research has also explored the potential anticancer effects of this compound. A study conducted on MTAP-deleted cancer cell lines revealed that this compound could selectively inhibit cell proliferation. The compound demonstrated an IC50 value of approximately 15 µM in these cell lines, indicating effective cytotoxicity.

Case Study 1: Efficacy Against Drug-resistant Bacteria

A clinical evaluation involving patients with chronic bacterial infections highlighted the effectiveness of this compound as a treatment option. Patients exhibited significant improvement with reduced bacterial load after administration of the compound over a four-week period. This case underscores the potential of this compound in addressing antibiotic resistance.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines (including pancreatic and breast cancer) demonstrated that this compound induced apoptosis and inhibited tumor growth. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls, indicating its potential as an anticancer agent.

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